
Benzene,2-cyclopenten-1-yl-
Descripción general
Descripción
Benzene,2-cyclopenten-1-yl- is an organic compound with the molecular formula C₁₁H₁₂ and a molecular weight of 144.2130 g/mol . . This compound features a benzene ring attached to a cyclopentene ring, making it a unique structure with interesting chemical properties.
Métodos De Preparación
The synthesis of Benzene,2-cyclopenten-1-yl- can be achieved through various synthetic routes. One common method involves the reaction of phenylmagnesium bromide with cyclopentenone, followed by dehydration to form the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Benzene,2-cyclopenten-1-yl- undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzene,2-cyclopenten-1-yl- has various applications in scientific research:
Mecanismo De Acción
The mechanism by which Benzene,2-cyclopenten-1-yl- exerts its effects involves interactions with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products . In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Benzene,2-cyclopenten-1-yl- can be compared with other similar compounds, such as:
Benzene, 1-cyclopenten-1-yl-: This compound has a similar structure but with the cyclopentene ring attached at a different position on the benzene ring.
Benzene, (1-methyl-2-cyclopropen-1-yl)-: This compound features a cyclopropene ring instead of a cyclopentene ring, leading to different chemical properties and reactivity.
The uniqueness of Benzene,2-cyclopenten-1-yl- lies in its specific structural arrangement, which influences its reactivity and applications in various fields.
Propiedades
Número CAS |
39599-89-8 |
|---|---|
Fórmula molecular |
C11H12 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
cyclopent-2-en-1-ylbenzene |
InChI |
InChI=1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-4,6-8,11H,5,9H2 |
Clave InChI |
ZOZIUVMYACMJGS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

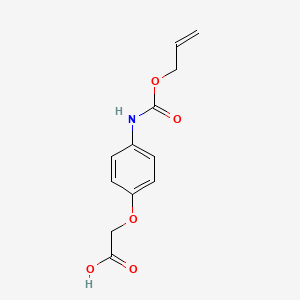
![4-[4-(Diphenylmethylidene)piperidin-1-yl]butan-1-amine](/img/structure/B8527906.png)
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B8527913.png)
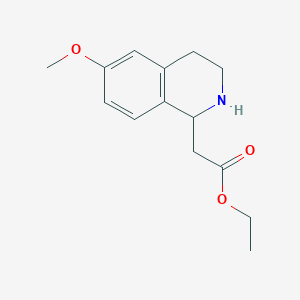
![[(4-bromo-2-fluoro-6-formylphenyl)oxy]acetic Acid](/img/structure/B8527930.png)
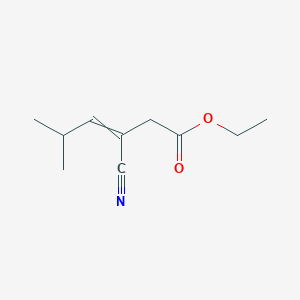

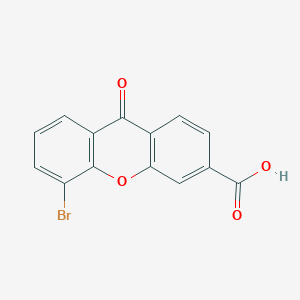
![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium hydrogen sulfate](/img/structure/B8527950.png)
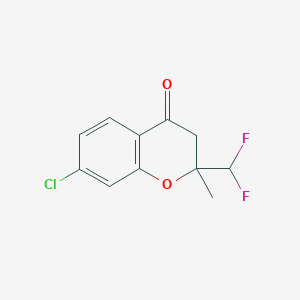
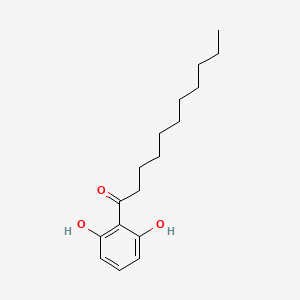
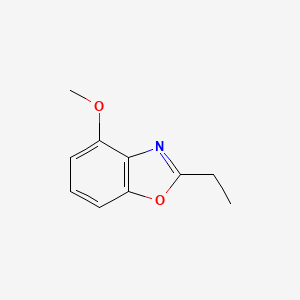
![1h-Pyrazole-3-carboxamide,4-iodo-1-[(4-methoxyphenyl)methyl]-n-phenyl-](/img/structure/B8527984.png)
